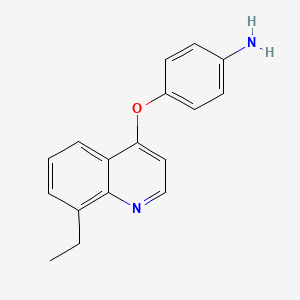

4-((8-Ethylquinolin-4-yl)oxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4-(8-ethylquinolin-4-yl)oxyaniline |

InChI |

InChI=1S/C17H16N2O/c1-2-12-4-3-5-15-16(10-11-19-17(12)15)20-14-8-6-13(18)7-9-14/h3-11H,2,18H2,1H3 |

InChI Key |

HBSSORZOZCAQND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC=N2)OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 8 Ethylquinolin 4 Yl Oxy Aniline

Retrosynthetic Analysis of the 4-((8-Ethylquinolin-4-yl)oxy)aniline Scaffold

A retrosynthetic analysis of this compound primarily identifies the carbon-oxygen ether bond as the most logical point for disconnection. This strategic bond cleavage simplifies the target molecule into two key precursors: an electrophilic 8-ethylquinoline (B27807) derivative and a nucleophilic aminophenol component.

Disconnection 1 (C-O Ether Bond): The most straightforward disconnection breaks the ether linkage between the quinoline (B57606) C4 position and the phenoxy oxygen. This leads to two primary synthons: an 8-ethylquinolin-4-yl cation equivalent and a 4-aminophenoxide anion equivalent.

The practical chemical equivalent for the quinoline synthon is typically a 4-halo-8-ethylquinoline , such as 4-chloro-8-ethylquinoline (B1622116). The halogen at the C4 position activates the ring for nucleophilic aromatic substitution (SNAr).

The corresponding reagent for the aminophenoxide synthon is 4-aminophenol (B1666318) . In the presence of a base, the hydroxyl group is deprotonated to form the reactive nucleophile.

This primary disconnection suggests that the core synthetic strategy will involve coupling these two key fragments. The synthesis of the 4-chloro-8-ethylquinoline precursor itself can be envisioned from simpler starting materials, such as 2-ethylaniline, through established quinoline synthesis methods like the Combes or Doebner-von Miller reactions, followed by chlorination of the resulting 8-ethylquinolin-4-ol. google.com

Development and Optimization of Primary Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, centers on forming the aryl ether bond. Several robust methodologies are available for this transformation, each with its own set of conditions and potential for optimization.

Nucleophilic aromatic substitution is a fundamental and widely employed method for the synthesis of 4-aryloxyquinolines. webofproceedings.org This approach involves the direct reaction of a 4-halo-8-ethylquinoline with 4-aminophenol in the presence of a base. The C4 position of the quinoline ring is activated towards nucleophilic attack, facilitating the displacement of the halide.

The general reaction is as follows: 4-chloro-8-ethylquinoline + 4-aminophenol --(Base, Solvent)--> this compound

Optimization of this reaction involves screening various parameters to maximize yield and minimize side reactions. Key variables include the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are often preferred to deprotonate the phenol (B47542) without competing in the substitution reaction. researchgate.net High-boiling polar aprotic solvents are typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.

Table 1: Typical Reaction Conditions for SNAr Synthesis

| Parameter | Examples | Rationale |

|---|---|---|

| Halide (at C4) | Cl, F | Chlorine is a common and cost-effective leaving group. Fluorine can enhance reactivity in some SNAr reactions. |

| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | Deprotonates the phenolic -OH group of 4-aminophenol to form the active nucleophile. webofproceedings.orgresearchgate.net |

| Solvent | DMF, DMSO, NMP, Dioxane | High-boiling polar aprotic solvents aid in dissolving reactants and allow for higher reaction temperatures. |

| Temperature | 80 - 150 °C | Thermal energy is required to overcome the activation energy of the substitution reaction. |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classic and powerful alternative for forming diaryl ether bonds. wikipedia.orgsemanticscholar.org This method is especially useful when the SNAr reaction is sluggish, for instance, if the quinoline ring is not sufficiently activated. The reaction involves coupling a 4-halo-8-ethylquinoline with 4-aminophenol using a copper catalyst.

Modern Ullmann-type reactions often employ soluble copper(I) salts and benefit from the addition of a ligand to stabilize the copper catalyst and facilitate the coupling process. organic-chemistry.org

Table 2: Typical Conditions for Copper-Catalyzed Ullmann Coupling

| Component | Examples | Role in Reaction |

|---|---|---|

| Copper Source | CuI, Cu₂O, Cu(acac)₂ | The active catalyst, typically in the Cu(I) oxidation state. wikipedia.org |

| Ligand | L-proline, N,N-dimethylglycine, Phenanthroline | Stabilizes the copper center, enhances solubility, and facilitates the catalytic cycle. organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Acts as a base to deprotonate the phenol and as a scavenger for the generated hydrogen halide. nih.gov |

| Solvent | Dioxane, Toluene, DMF, DMSO | High-boiling point solvents are generally required for traditional Ullmann reactions. |

| Temperature | 100 - 200 °C | Higher temperatures are often necessary compared to SNAr, though modern ligands can lower this requirement. wikipedia.org |

A related, though less common for C-O bond formation than for C-N bonds, is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgrug.nl While primarily used for C-N bonds, variations of this reaction can be adapted for C-O coupling, offering an alternative catalytic system.

Multi-component reactions, which combine three or more reactants in a single step to form a complex product, offer an efficient approach to molecular synthesis. rsc.orgbeilstein-journals.org While a direct MCR for this compound is not established, a hypothetical pathway could be designed. For instance, a variation of the Povarov reaction could potentially be employed, where an aniline (B41778), an aldehyde, and an alkyne react to form a quinoline core. researchgate.net It is conceivable that a suitably functionalized aniline or alkyne could carry the 4-aminophenoxy moiety or a precursor to it, although this would represent a novel and more complex synthetic design compared to the convergent strategies.

Following the synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. The typical workflow involves several standard laboratory techniques:

Work-up: The reaction mixture is often quenched with water, and the product is extracted into an organic solvent. Acid-base washes can be employed to remove basic or acidic impurities. For example, an acidic wash would remove unreacted 4-aminophenol, while a basic wash could remove any phenolic byproducts.

Chromatography: The most common method for purification is flash column chromatography using silica (B1680970) gel. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate), is selected to achieve good separation of the target compound from impurities.

Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Once purified, the structure and identity of this compound are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the electronic environment and connectivity of protons, confirming the presence of the ethyl group, the specific substitution pattern on the quinoline and aniline rings, and the disappearance of the phenolic proton. ¹³C NMR is used to identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches from the amine, C-O-C stretches from the ether linkage, and C=N/C=C bonds within the aromatic rings.

Exploration of Alternative Synthetic Pathways for Enhanced Efficiency and Scalability

For large-scale synthesis, efficiency, cost, and safety are paramount. Alternative pathways could be explored to improve upon the primary routes.

Avoiding Halogenation: The synthesis of 4-chloro-8-ethylquinoline typically involves reagents like phosphorus oxychloride (POCl₃), which can be hazardous. An alternative is to start with 8-ethylquinolin-4-ol and activate the hydroxyl group differently, for example, by converting it to a sulfonate ester (e.g., a tosylate or mesylate). These are also excellent leaving groups for nucleophilic substitution and can sometimes offer milder reaction conditions.

Flow Chemistry: Both SNAr and catalyzed coupling reactions can be adapted to continuous flow systems. Flow chemistry offers advantages in terms of safety (handling smaller volumes of reactants at any given time), precise control over reaction parameters (temperature, pressure, and residence time), and potential for easier scale-up and automation.

By exploring these alternative strategies, the synthesis of this compound can be optimized for greater efficiency, making the compound more accessible for further research and application.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. nih.gov For the synthesis of quinoline derivatives, including 4-phenoxyquinolines, microwave irradiation has been successfully employed. nih.gov The synthesis of this compound can be conceptually approached via a nucleophilic aromatic substitution (SNAr) reaction.

This would typically involve the reaction of 4-chloro-8-ethylquinoline with 4-aminophenol under basic conditions. Microwave irradiation can significantly accelerate this process. A general procedure might involve heating a mixture of the reactants and a suitable base (e.g., potassium carbonate or a non-nucleophilic organic base) in a high-boiling point solvent (e.g., DMF, DMSO, or diphenyl ether) in a sealed vessel under microwave irradiation. researchgate.net The use of ionic liquids, such as [bmim][PF6], as a green solvent under microwave conditions has also been reported for similar syntheses, offering an eco-friendly alternative. nih.gov

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature (°C) | Typically >100 | Can reach higher temperatures more rapidly and uniformly |

| Yield (%) | Moderate to good | Often good to excellent |

| Energy Consumption | High | Low |

| Solvent | High-boiling point organic solvents | Similar solvents or ionic liquids |

This table is a generalized representation based on typical outcomes for similar reactions and is not based on experimentally verified data for this specific compound.

Flow Chemistry Applications

Continuous flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles can be applied to its synthesis.

A flow chemistry setup for the SNAr reaction described above would involve pumping streams of the reactants (4-chloro-8-ethylquinoline and 4-aminophenol with a base) through a heated reactor coil. The product stream would then be collected and purified. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation. nih.gov The inherent safety of flow systems, particularly when dealing with potentially exothermic reactions or hazardous reagents, makes it an attractive approach for industrial-scale production. nih.gov

Strategies for Diversification and Analogue Synthesis of this compound

The systematic synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying either the quinoline core or the aniline ring.

Functionalization of the Quinoline Core

The quinoline ring is a versatile scaffold that can be functionalized at various positions.

The introduction of different substituents at the C-2, C-3, C-5, C-6, and C-7 positions of the quinoline ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. For instance, studies on other quinoline derivatives have shown that the nature and position of substituents can impact their cytotoxic effects. brieflands.com

C-2 Position: This position is susceptible to nucleophilic attack in activated quinolinium salts. It can also be functionalized through various cross-coupling reactions if a suitable leaving group is present.

C-3 Position: A carboxylic acid group at the C-3 position has been shown to be unfavorable for the cytotoxicity of some 4-anilino-2-phenylquinoline derivatives, possibly due to steric hindrance. nih.gov

C-5, C-6, and C-7 Positions: These positions on the benzo-fused part of the quinoline ring are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups such as nitro, halogen, and alkyl groups. For example, the synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline highlights the presence of substituents at the C-6 and C-7 positions. chemicalbook.comchemicalbook.com

Table 2: Potential Substituents and Their Effects on the Quinoline Core

| Position | Substituent Type | Potential Effect |

| C-2 | Electron-withdrawing group (EWG) | May influence the reactivity of the quinoline nitrogen. |

| C-3 | Bulky group | Can cause steric hindrance, affecting molecular conformation. nih.gov |

| C-5, C-7 | Electron-donating group (EDG) | Can increase the electron density of the ring system. |

| C-6 | Methoxy group | Has been shown to be present in some biologically active quinolines. nih.gov |

This table provides a generalized overview of potential substituent effects based on established principles of medicinal chemistry and findings from related quinoline derivatives.

The 8-ethyl group can also be a point of modification. While direct functionalization of the ethyl group can be challenging, it is possible to introduce variations at this position by starting with different 8-substituted quinoline precursors. For instance, analogues with different alkyl chains, cyclic groups, or functionalized side chains at the C-8 position could be synthesized. These modifications would primarily impact the steric profile of the molecule in the vicinity of the quinoline nitrogen.

Chemical Modifications of the Aniline Ring

The aniline ring of this compound offers numerous possibilities for chemical modification. The primary amino group can be acylated, alkylated, or converted into other functional groups. Furthermore, the aromatic ring itself can undergo electrophilic substitution.

N-Functionalization: The amino group can be readily converted to amides, sulfonamides, ureas, or thioureas. These modifications can introduce new hydrogen bonding donors and acceptors, which can be crucial for biological interactions.

Ring Substitution: The positions ortho and meta to the ether linkage are activated towards electrophilic aromatic substitution. Halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce substituents on the aniline ring. For example, the presence of an acetyl group on the aniline moiety of 4-anilinoquinoline derivatives has been shown to be important for their cytotoxic activity. nih.gov

Table 3: Examples of Potential Modifications of the Aniline Ring

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acyl chloride or anhydride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted aniline |

| Nitration | Nitric acid, sulfuric acid | Nitro-substituted aniline |

This table outlines general synthetic transformations that could be applied to the aniline ring of the target compound.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of both the quinoline and aniline rings can be significantly altered by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These substitutions can influence the molecule's interaction with biological targets and affect its metabolic stability.

On the Quinoline Ring: Electrophilic aromatic substitution on the quinoline nucleus of similar compounds generally directs incoming electrophiles to the 5- and 8-positions of the benzene (B151609) ring portion. However, the existing ethyl group at the 8-position sterically hinders further substitution at this site, making the 5- and 7-positions more likely targets.

Electron-Withdrawing Groups (EWGs): Nitration (using HNO₃/H₂SO₄) can introduce a nitro group (-NO₂), a strong EWG. Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce halogens (-Br, -Cl), which are moderately deactivating.

Electron-Donating Groups (EDGs): Friedel-Crafts alkylation or acylation could introduce alkyl (-R) or acyl (-COR) groups, though these reactions can be challenging on deactivated heterocyclic systems. The introduction of alkoxy (-OR) or amino (-NH₂) groups often requires more specialized synthetic routes, such as nucleophilic aromatic substitution on a pre-functionalized quinoline ring.

On the Aniline Ring: The amino group of the aniline moiety is a strong activating, ortho-, para-director for electrophilic aromatic substitution. To achieve controlled monosubstitution and avoid polysubstitution, the reactivity of the amino group is often modulated by converting it to a less activating amide group (e.g., acetanilide) prior to substitution.

Electron-Withdrawing Groups (EWGs): Halogenation, nitration, and sulfonation can be readily achieved on the aniline ring, primarily at the positions ortho and para to the amino group.

Electron-Donating Groups (EDGs): Alkyl or alkoxy groups can be introduced, often through multi-step sequences involving protection-deprotection strategies for the amino group.

| Modification | Reagents and Conditions | Potential Substituent | Ring Position |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Quinoline (C5, C7), Aniline (ortho to -NH₂) |

| Halogenation | NBS, NCS, Br₂, Cl₂ | -Br, -Cl | Quinoline (C5, C7), Aniline (ortho, para to -NH₂) |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Aniline (ortho, para to -NH₂) |

| Acylation (Amide Formation) | Acetic anhydride, pyridine (B92270) | -NHCOCH₃ | Aniline Nitrogen |

Ring Substitutions and Isosteric Replacements

Isosteric and bioisosteric replacements involve substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic properties.

Quinoline Ring Isosteres: The quinoline ring system can be replaced by other bicyclic heteroaromatic systems to explore different spatial arrangements and hydrogen bonding patterns. Potential isosteres include:

Quinoxaline: Introduces an additional nitrogen atom in the benzene ring portion.

Quinazoline (B50416): Isomeric to quinoxaline, with a different arrangement of nitrogen atoms.

Naphthyridine: Contains two nitrogen atoms within the bicyclic system.

Benzothiazole or Benzoxazole: Replaces the pyridine ring of quinoline with a five-membered heterocyclic ring containing sulfur or oxygen.

Aniline Ring Isosteres: The aniline moiety is a well-known structural alert in drug discovery due to potential metabolic liabilities. Replacing it with saturated or other aromatic systems can mitigate these risks.

Saturated Bioisosteres: Saturated carbocycles such as aminobicyclo[1.1.1]pentane (aminoBCP) and aminobicyclo[2.2.2]octane (aminoBCO) can mimic the vector and exit trajectory of the aniline ring while increasing the sp³ character of the molecule, which often leads to improved metabolic stability.

Heterocyclic Isosteres: Replacing the aniline ring with aminopyridine, aminopyrimidine, or aminopyrazole can alter the basicity and hydrogen bonding capabilities of this part of the molecule.

| Original Moiety | Potential Isostere | Rationale for Replacement |

| Quinoline | Quinoxaline, Quinazoline | Modulate electronics and hydrogen bonding |

| Quinoline | Naphthyridine | Alter basicity and solubility |

| Aniline | Aminobicyclo[1.1.1]pentane | Increase sp³ character, improve metabolic stability |

| Aniline | Aminopyridine | Modulate pKa and introduce new interaction points |

Modulation of the Ether Linkage (e.g., isosteric replacement)

The ether linkage (-O-) connecting the quinoline and aniline moieties is a key structural feature that influences the molecule's conformation and flexibility. Replacing this linkage with other functional groups can have a profound impact on the compound's properties.

Common isosteric replacements for the ether linkage include:

Thioether (-S-): A thioether linkage is less polar and has a different bond angle and length compared to an ether. Thioethers can be synthesized by reacting a 4-chloro-8-ethylquinoline with a 4-mercaptoaniline derivative.

Sulfoxide (B87167) (-SO-) and Sulfone (-SO₂-): Oxidation of the thioether linkage provides the corresponding sulfoxide and sulfone. These groups are more polar and can act as hydrogen bond acceptors, significantly altering the molecule's solubility and electronic properties.

Amine Bridge (-NH-): An amine linkage introduces a hydrogen bond donor and changes the basicity of the linker. This can be achieved through a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction between 4-chloro-8-ethylquinoline and a diamine.

Methylene (B1212753) Bridge (-CH₂-): A methylene bridge removes the heteroatom from the linker, increasing lipophilicity and altering the conformational flexibility.

| Original Linkage | Isosteric Replacement | Key Property Change | Synthetic Approach |

| Ether (-O-) | Thioether (-S-) | Decreased polarity, altered bond angle | Reaction of 4-chloro-8-ethylquinoline with 4-mercaptoaniline |

| Ether (-O-) | Sulfone (-SO₂-) | Increased polarity, H-bond acceptor | Oxidation of thioether analogue |

| Ether (-O-) | Amine (-NH-) | H-bond donor, increased basicity | Buchwald-Hartwig amination |

| Ether (-O-) | Methylene (-CH₂-) | Increased lipophilicity, altered conformation | Multi-step synthesis involving C-C bond formation |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The parent compound, this compound, is achiral. However, the introduction of chiral centers through derivatization can lead to stereoisomers with potentially different biological activities and pharmacokinetic profiles.

Chirality could be introduced by:

Substitution on the Ethyl Group: Introducing a substituent at the benzylic position of the 8-ethyl group would create a stereocenter. This could be achieved through stereoselective alkylation or reduction of a corresponding ketone precursor.

Introduction of Chiral Side Chains: Attaching chiral substituents to either the quinoline or aniline rings would result in diastereomeric mixtures that could be separated or synthesized stereoselectively. For example, acylation of the aniline nitrogen with a chiral carboxylic acid would introduce a chiral center.

As there are no inherent chiral centers in the parent molecule, the development of stereoselective syntheses would be dependent on the specific chiral analogue being targeted.

Application of Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Key Green Chemistry Principles and Their Application:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of the target compound, a nucleophilic aromatic substitution reaction between 4-chloro-8-ethylquinoline and 4-aminophenol has a high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives such as water, ethanol, or supercritical CO₂. The use of less toxic reagents and catalysts is also a key consideration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. For instance, copper- or palladium-catalyzed cross-coupling reactions (like the Ullmann condensation or Buchwald-Hartwig amination for C-O and C-N bond formation, respectively) are more sustainable than processes that require stoichiometric amounts of reagents.

Renewable Feedstocks: While not always directly applicable to complex heterocyclic synthesis, the use of starting materials derived from renewable resources is a long-term goal.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Prioritizing addition and substitution reactions over elimination reactions. |

| Safer Solvents | Exploring aqueous reaction conditions or using recyclable ionic liquids. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions and reduce energy use. |

| Catalysis | Employing catalytic amounts of copper or palladium for the key C-O bond formation. |

| Waste Prevention | Designing syntheses to minimize the formation of byproducts and facilitate product isolation. |

By consciously applying these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 8 Ethylquinolin 4 Yl Oxy Aniline Analogues

Impact of Specific Substituents on Hypothesized Biological Interactions

Role of the 8-Ethyl Group on Quinoline (B57606) Ring Interactions

Substituents on the quinoline ring are known to significantly modulate the biological activity of this class of compounds. The introduction of an ethyl group at the 8-position of the quinoline core in 4-((8-Ethylquinolin-4-yl)oxy)aniline is hypothesized to have a multifaceted impact on its interactions with biological targets.

In related series of 4-alkoxyquinolines, an increase in the size of the alkyl chain has been shown to enhance biological potency. For instance, in a series of antimycobacterial 4-alkoxyquinolines, the analogue with an ethyl group demonstrated a four-fold increase in potency compared to the methyl-substituted counterpart. nih.gov This suggests that the ethyl group may be involved in favorable hydrophobic interactions within a specific binding pocket of the target protein. nih.gov The presence of bulky and hydrophobic substituents adjacent to the 4-position of the quinoline heterocycle has been generally associated with enhanced antimycobacterial activity. nih.gov

Table 1: Impact of 8-Alkyl Substitution on Antimycobacterial Activity of 4-Alkoxyquinolines

| Compound ID | 8-Substituent | Relative Potency (MIC) |

| Analogue 1 | -CH₃ | 0.24 µM |

| Analogue 2 | -CH₂CH₃ | 0.06 µM |

Data derived from a study on 4-alkoxyquinolines with antimycobacterial activity. nih.gov

Significance of the Aniline (B41778) Nitrogen and its Aromaticity

The aniline moiety, and specifically its nitrogen atom, is a critical pharmacophoric feature in many biologically active quinoline derivatives. In the context of this compound, the aniline nitrogen is predicted to play a pivotal role in forming key interactions with the biological target, most notably through hydrogen bonding.

In studies of 4-anilinoquinazolines, a closely related class of kinase inhibitors, the nitrogen at position-1 of the quinazoline (B50416) ring (analogous to the quinoline nitrogen) accepts a hydrogen bond from a backbone NH group of the enzyme. nih.gov This interaction is fundamental for the binding of these inhibitors to the ATP site of kinases. nih.gov The exocyclic amino group of the aniline ring is also crucial. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, acting as a hydrogen bond acceptor. chemguide.co.ukresearchgate.net Furthermore, the hydrogen atoms attached to the nitrogen can act as hydrogen bond donors. chemguide.co.ukresearchgate.net

Influence of the Ether Linkage on Compound Conformation and Receptor Fit

The ether linkage between the quinoline and aniline rings in this compound provides a degree of conformational flexibility that is crucial for achieving the optimal geometry for binding to a biological target. The torsional rotation around the C-O-C bonds of the ether linkage dictates the relative spatial orientation of the two aromatic systems.

The conformation of this diaryl ether linkage is a balance between steric hindrance and electronic effects. The presence of the 8-ethyl group on the quinoline ring can impose steric constraints that favor a particular dihedral angle, thereby reducing the conformational freedom of the molecule. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity.

Investigation of Molecular Mechanisms and Biological Target Engagement of 4 8 Ethylquinolin 4 Yl Oxy Aniline

Hypothesized Biological Targets and Pathways Influenced by Quinoline-Aniline Scaffolds

The quinoline-aniline scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. Based on the activities of structurally related compounds, several hypotheses can be formulated regarding the potential targets and pathways influenced by 4-((8-Ethylquinolin-4-yl)oxy)aniline.

A primary and well-documented target class for compounds featuring the 4-anilinoquinoline core is the protein kinase family . Numerous 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives have been developed as potent kinase inhibitors. nih.govnih.govmdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking the phosphorylation of substrate proteins. Key kinase targets for this scaffold include:

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. nih.govwebofproceedings.org

Src Family Kinases: Non-receptor tyrosine kinases involved in various signaling pathways that regulate cell growth, differentiation, and survival. nih.gov

Protein Kinase Novel 3 (PKN3): A serine/threonine kinase implicated in cancer progression. nih.gov

Cardiac Troponin I–Interacting Kinase (TNNi3K): A kinase involved in cardiac function. mdpi.com

The ethyl group at the 8-position of the quinoline (B57606) ring and the oxy-aniline linkage in this compound can influence its binding affinity and selectivity for different kinases.

Beyond kinases, quinoline-aniline scaffolds may also interact with other biological targets. For instance, some quinoline derivatives have been investigated for their interaction with G protein-coupled receptors (GPCRs), such as serotonin receptors (e.g., 5-HT6) , suggesting a potential role in neurological pathways.

Furthermore, the planar aromatic nature of the quinoline ring allows for potential intercalation into DNA, a mechanism of action for some anticancer agents. This could lead to the inhibition of DNA replication and transcription, and the activation of DNA damage response pathways.

The biological pathways potentially influenced by this compound are therefore diverse and likely dependent on its primary molecular target(s). If it acts as a kinase inhibitor, it could modulate signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and other pathways critical for cell cycle progression and apoptosis.

In Vitro Methodologies for Target Identification and Validation

A variety of in vitro methodologies are available to identify and validate the biological targets of a compound like this compound. These techniques range from targeted assays against specific protein families to unbiased, proteome-wide approaches.

Given the strong hypothesis that this compound may target kinases, enzyme activity assays are a primary tool for investigation. Kinase inhibition assays are typically performed using purified recombinant enzymes. The activity of the kinase is measured in the presence of varying concentrations of the test compound.

Table 1: Representative Kinase Inhibition Data for a Hypothetical 4-Anilinoquinoline Compound

| Kinase Target | IC50 (nM) | Assay Type |

| EGFR | 50 | Biochemical (e.g., Z'-LYTE™) |

| Src | 120 | Biochemical (e.g., HTRF®) |

| PKN3 | 85 | Biochemical (e.g., ADP-Glo™) |

| TNNi3K | 250 | Biochemical (e.g., LanthaScreen™) |

This table is illustrative and does not represent actual data for this compound.

These assays can provide a quantitative measure of the compound's potency (e.g., IC50 value) and selectivity against a panel of kinases. Similar principles apply to assays for other enzyme classes like proteases and ligases, where the enzymatic conversion of a substrate is monitored.

To investigate the potential interaction of this compound with receptors, such as GPCRs, receptor binding assays are employed. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radioligand from the receptor is measured, providing an indication of its binding affinity (Ki).

For example, a study on quinoline derivatives as 5-HT6 receptor ligands would utilize such an assay to determine their binding characteristics.

Phenotypic screening involves testing a compound in a cell-based assay that measures a specific biological outcome, without a preconceived notion of the molecular target. nih.govnih.govenamine.netotavachemicals.com This approach is particularly useful for identifying unexpected activities of a compound. For this compound, phenotypic screens could include:

Cancer Cell Proliferation Assays: Measuring the effect of the compound on the growth of various cancer cell lines.

Angiogenesis Assays: Assessing the compound's ability to inhibit the formation of new blood vessels.

Inflammation Assays: Measuring the modulation of inflammatory cytokine production in immune cells.

A hit from a phenotypic screen provides a starting point for subsequent target deconvolution studies.

Affinity-based proteomics and chemoproteomics are powerful techniques for the unbiased identification of a compound's binding partners in a complex biological sample, such as a cell lysate. springernature.comnih.govnih.gov In a typical workflow, the compound of interest is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

This approach can provide a comprehensive profile of the proteins that interact with this compound, offering clues to its mechanism of action.

Thermal Proteome Profiling (TPP) and the Cellular Thermal Shift Assay (CETSA) are based on the principle that the binding of a ligand to a protein can alter its thermal stability. nih.govnih.govresearchgate.net In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The soluble protein fraction at each temperature is then analyzed. A target protein that is bound to the compound will typically be more resistant to thermal denaturation and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein.

By combining CETSA with quantitative mass spectrometry, it is possible to assess the thermal stability of thousands of proteins simultaneously, providing an unbiased, proteome-wide view of the compound's target engagement in a cellular context.

Table 2: Illustrative CETSA Data for a Target Protein

| Temperature (°C) | Relative Abundance (Vehicle) | Relative Abundance (Compound) |

| 45 | 1.00 | 1.00 |

| 50 | 0.95 | 0.98 |

| 55 | 0.70 | 0.92 |

| 60 | 0.35 | 0.75 |

| 65 | 0.10 | 0.40 |

This table is illustrative and shows a hypothetical thermal shift for a target protein upon compound binding.

These advanced methodologies are instrumental in the comprehensive investigation of the molecular mechanisms and biological target engagement of novel chemical entities like this compound, paving the way for their potential development as therapeutic agents.

Elucidation of Mechanism of Action (MOA) through Biochemical and Biophysical Techniques

There is no available information from the search results detailing the mechanism of action for this compound.

No studies were found that report the kinetic parameters, such as the inhibition constant (K_i) or the dissociation constant (K_d), for the interaction of this compound with any biological target.

There is no information available to determine whether this compound binds to a target at an allosteric or orthosteric site.

No research was identified that describes any conformational changes in a biological target upon the binding of this compound.

Downstream Signaling Pathway Analysis in Cellular Models

The search did not yield any studies on the effects of this compound on downstream signaling pathways in cellular models.

There is no data available on how this compound may affect cellular phosphorylation cascades.

No transcriptomic studies have been published that analyze the changes in gene expression in response to treatment with this compound.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

No studies detailing the impact of this compound on global protein expression or post-translational modifications in cellular models have been identified. Future research in this area would be valuable to elucidate the compound's mechanism of action. Such studies would typically involve treating relevant cell lines with the compound and utilizing mass spectrometry-based proteomics to quantify changes in protein abundance and identify alterations in post-translational modifications such as phosphorylation, ubiquitination, or acetylation.

Investigation of Target Selectivity and Off-Target Interactions (Mechanistic Perspective)

Specific data on the target selectivity and off-target interactions of this compound is not available. The following subsections describe standard methodologies that could be employed to generate this crucial information.

Kinome Profiling

Given that the structurally related 4-anilinoquin(az)oline scaffold is a known kinase inhibitor, it is plausible that this compound may also exhibit activity against one or more protein kinases. researchgate.net A comprehensive kinome profiling study would be necessary to determine its kinase inhibition profile. This typically involves screening the compound against a large panel of recombinant human kinases and measuring its inhibitory activity at one or more concentrations.

Table 1: Hypothetical Kinome Profiling Data for this compound

| Kinase Target | Percent Inhibition at 1 µM | IC₅₀ (nM) |

| EGFR | Data Not Available | Data Not Available |

| VEGFR2 | Data Not Available | Data Not Available |

| ABL1 | Data Not Available | Data Not Available |

| SRC | Data Not Available | Data Not Available |

| p38α (MAPK14) | Data Not Available | Data Not Available |

| This table is for illustrative purposes only. No actual data is available for this compound. |

GPCR Screening Panels

There is no published information regarding the interaction of this compound with G-protein coupled receptors (GPCRs). To assess its selectivity and potential off-target effects on this large family of receptors, a broad screening panel would be required. Such panels typically measure the binding affinity or functional activity of the compound against a diverse set of GPCRs.

Table 2: Hypothetical GPCR Screening Data for this compound

| GPCR Target | Assay Type | Percent Inhibition/Activation at 10 µM |

| Adenosine A₁ | Binding Assay | Data Not Available |

| Adrenergic α₂A | Binding Assay | Data Not Available |

| Dopamine D₂ | Binding Assay | Data Not Available |

| Serotonin 5-HT₂A | Functional Assay | Data Not Available |

| Muscarinic M₁ | Functional Assay | Data Not Available |

| This table is for illustrative purposes only. No actual data is available for this compound. |

Computational Chemistry and Molecular Modeling Applications for 4 8 Ethylquinolin 4 Yl Oxy Aniline

Conformational Space Exploration and Energy Landscape Analysis of 4-((8-Ethylquinolin-4-yl)oxy)aniline

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the conformational space exploration and energy landscape analysis of this compound. This specific quinoline (B57606) derivative has not been the subject of published research in this area.

In general, such studies for similar molecules would involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule. This process is crucial as the biological activity of a compound is often dictated by its shape. The analysis would typically map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. Techniques like systematic or stochastic conformational searches, combined with quantum mechanics or molecular mechanics calculations, are commonly employed for this purpose.

Molecular Docking Studies with Known or Predicted Biological Receptors

There are no publicly available molecular docking studies for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Ligand-Protein Interaction Prediction and Binding Mode Hypothesis Generation

No specific ligand-protein interaction predictions or binding mode hypotheses have been published for this compound. For related quinoline derivatives, which are often investigated as kinase inhibitors, such studies are common. frontiersin.orgmdpi.com These computational analyses aim to predict how a small molecule (ligand) like this compound might interact with a biological target, typically a protein receptor. The process involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. These predictions are fundamental in rational drug design for generating hypotheses about a compound's mechanism of action. frontiersin.org

Scoring Functions and Their Application in Virtual Screening

There is no specific information available on the application of scoring functions in virtual screening for this compound. Scoring functions are mathematical methods used in computational chemistry to estimate the strength of the non-covalent interaction, often referred to as binding affinity, between a ligand and a receptor. nih.gov In virtual screening, a large library of small molecules is computationally docked against a target protein, and a scoring function is used to rank the potential candidates. This allows researchers to prioritize which compounds to investigate further in experimental assays. The choice of scoring function can significantly impact the outcome of a virtual screening campaign.

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

No molecular dynamics (MD) simulation studies have been published for complexes involving this compound. MD simulation is a powerful computational method that allows the study of the physical movements of atoms and molecules over time. acs.org

Analysis of Binding Stability and Dynamics

Without specific MD simulation data for this compound, it is not possible to analyze the binding stability and dynamics of this compound with any potential biological target. In general, MD simulations of a ligand-protein complex can provide valuable insights into the stability of the binding pose predicted by molecular docking. acs.org By simulating the complex over a period of time (typically nanoseconds to microseconds), researchers can observe how the ligand's position and orientation change within the binding site, providing a more dynamic and realistic view of the interaction.

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or poorly characterized. LBDD methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, it is possible to develop a model that captures the essential structural features required for activity.

A pharmacophore model represents the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model could be generated using a set of structurally related quinoline derivatives with known biological activities.

The process typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each molecule in the training set to ensure that the bioactive conformation is likely included.

Feature Identification: Identifying common chemical features among the active molecules that are likely responsible for their biological activity.

Model Generation and Scoring: Aligning the molecules based on these features to generate pharmacophore hypotheses. Each hypothesis is scored based on its ability to rationalize the activity of the training set compounds.

A hypothetical pharmacophore model for a series of quinoline-based kinase inhibitors, for instance, might include a hydrogen bond acceptor feature corresponding to the quinoline nitrogen, an aromatic ring feature for the quinoline core, and a hydrophobic feature for the ethyl group at the 8-position. The aniline (B41778) moiety could contribute additional hydrogen bond donor and aromatic features.

Validation of the generated pharmacophore model is a crucial step to ensure its predictive power. This is typically achieved through:

Internal Validation: Assessing the model's ability to correctly classify the training set compounds.

External Validation: Using the model to predict the activity of a set of compounds (test set) that were not used in its development. A statistically robust model will exhibit a high correlation between predicted and experimental activities for the test set. mdpi.commdpi.comnih.gov

| Feature Type | Potential Contribution from this compound |

| Hydrogen Bond Acceptor | Quinoline nitrogen, Oxygen of the ether linkage |

| Hydrogen Bond Donor | Amine group of the aniline moiety |

| Aromatic Ring | Quinoline ring system, Aniline ring |

| Hydrophobic Group | Ethyl group at the 8-position |

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds for further experimental testing. nih.govacs.orgnih.gov

Similarity searching is another LBDD approach that can be employed. This method involves comparing the molecular fingerprint of this compound (a numerical representation of its structural features) with the fingerprints of millions of compounds in a database. Compounds with a high degree of similarity are then prioritized for further investigation. Various similarity metrics, such as the Tanimoto coefficient, are used to quantify the degree of resemblance between molecules.

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net Therefore, virtual screening campaigns based on the this compound scaffold could potentially identify novel inhibitors for various targets, such as protein kinases, which are often implicated in diseases like cancer. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules. These methods are invaluable for understanding the intrinsic properties of this compound that govern its reactivity and interactions with biological macromolecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. rsc.orgnih.gov For this compound, DFT calculations can be used to determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with its biological target. nih.gov For this compound, the nitrogen atoms and the oxygen atom are expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation and hydrogen bonding.

These calculations can also yield various quantum-molecular descriptors that quantify the molecule's reactivity, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index.

| Quantum Chemical Property | Information Gained for this compound |

| HOMO/LUMO Energies | Insights into electron-donating and accepting capabilities, chemical reactivity. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

| MEP Surface | Identification of electrophilic and nucleophilic sites for molecular interactions. |

| NBO Analysis | Understanding of intramolecular charge transfer and bonding interactions. |

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and understanding how a molecule's properties change upon binding to a target.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the structural elucidation of this compound and its derivatives. mdpi.comnih.gov Discrepancies between calculated and experimental spectra can indicate specific conformational changes or intermolecular interactions, such as those occurring in a protein-ligand complex.

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies can help in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.net Changes in the vibrational modes upon binding can provide information about which parts of the molecule are involved in the interaction.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. proquest.combohrium.com Shifts in the absorption maxima upon binding can be correlated with changes in the electronic environment of the chromophore, providing further evidence of target engagement.

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free Energy Perturbation (FEP) and other alchemical free energy methods are among the most rigorous and accurate computational techniques for this purpose. springernature.comarxiv.org These methods calculate the free energy difference between two states by gradually "perturbing" or "mutating" one molecule into another over a series of non-physical intermediate steps.

For this compound, FEP could be used to predict how modifications to its structure would affect its binding affinity to a particular target, such as a protein kinase. nih.gov For example, one could calculate the relative binding free energy of replacing the ethyl group at the 8-position with a methyl or a trifluoromethyl group. This would involve two separate simulations: one where the mutation occurs in the solvent (e.g., water) and another where it occurs in the binding site of the protein. The difference in the calculated free energy changes between these two simulations corresponds to the relative binding free energy.

The general thermodynamic cycle for such a calculation is as follows:

ΔG_solv: The free energy change of transforming the initial ligand into the modified ligand in solution.

ΔG_complex: The free energy change of transforming the initial ligand into the modified ligand while bound to the protein.

ΔG_bind_initial: The binding free energy of the initial ligand.

ΔG_bind_modified: The binding free energy of the modified ligand.

The relative binding free energy (ΔΔG_bind) is then given by: ΔΔG_bind = ΔG_bind_modified - ΔG_bind_initial = ΔG_complex - ΔG_solv

These calculations are computationally intensive but can provide highly accurate predictions that can effectively guide lead optimization efforts, helping to prioritize the synthesis of the most promising compounds. nih.gov

| Computational Method | Application to this compound |

| Ligand-Based Drug Design | |

| Pharmacophore Modeling | Identification of key chemical features for biological activity. |

| Virtual Screening | Discovery of novel compounds with similar activity profiles. |

| Quantum Chemical Calculations | |

| DFT | Analysis of electronic structure, reactivity, and charge distribution. |

| TD-DFT | Prediction of spectroscopic properties (UV-Vis, NMR, IR). |

| Free Energy Calculations | |

| FEP | Accurate prediction of relative binding affinities for structural analogs. |

Preclinical Research Methodologies and in Vitro/in Vivo Models for Investigating 4 8 Ethylquinolin 4 Yl Oxy Aniline S Biological Effects

In Vitro Cell Culture Models for Efficacy and Specificity Studies

Information regarding the use of in vitro cell culture models to study the efficacy and specificity of 4-((8-Ethylquinolin-4-yl)oxy)aniline is not available in published research.

Selection of Relevant Cell Lines and Primary Cell Cultures

There are no publicly available studies that identify specific cell lines or primary cell cultures selected for the investigation of this compound.

Cell Proliferation and Viability Assays

No data from cell proliferation or viability assays for this compound has been reported.

Cellular Migration and Invasion Assays

Research detailing the use of cellular migration and invasion assays to evaluate the effects of this compound is not available.

Apoptosis and Necrosis Pathway Analysis in Cellular Systems

There are no published findings on the analysis of apoptosis or necrosis pathways in cellular systems treated with this compound.

Cellular Uptake, Intracellular Distribution, and Efflux Studies

Studies concerning the cellular uptake, intracellular distribution, and efflux of this compound have not been made public.

Advanced In Vitro Models

There is no information available on the use of advanced in vitro models, such as organoids or 3D cell cultures, to investigate the biological effects of this compound.

3D Cell Culture and Spheroid Models

Traditional two-dimensional (2D) cell cultures, where cells grow in a monolayer on a flat surface, often fail to replicate the complex cellular interactions and microenvironment of in vivo tissues. biocompare.comnih.gov This can lead to poor prediction of a drug's efficacy and toxicity in humans. biocompare.com Three-dimensional (3D) cell culture models, such as multicellular spheroids, offer a more physiologically relevant system by mimicking the 3D architecture, cell-cell interactions, and nutrient gradients of tumors and tissues. researchgate.netmdpi.com

For investigating the biological effects of this compound, particularly in an oncology context, 3D spheroid models are invaluable. These models can be generated from established cancer cell lines or from patient-derived xenografts (PDX). nih.gov The hanging drop method is a common technique for spheroid formation, where cells aggregate under gravity in suspended droplets. mdpi.com

In a hypothetical study, the anti-proliferative and apoptotic effects of this compound could be assessed on 3D spheroids derived from various cancer cell lines. Key parameters to measure would include the reduction in spheroid size and the induction of apoptosis, which can be quantified using techniques like fluorescence microscopy to visualize cell death within the spheroid structure. researchgate.net

Table 1: Illustrative Data from 3D Spheroid Model Assay with this compound

| Cell Line | Spheroid Size Reduction (%) | Apoptosis Induction (Fold Change) |

| Pancreatic Adenocarcinoma (AsPC-1) | 45 | 3.5 |

| Acute Monocytic Leukemia (THP-1) | 30 | 2.8 |

This table represents hypothetical data to illustrate the potential research findings.

Organoid Systems for Complex Tissue Microenvironments

Organoids are self-organizing 3D structures grown from stem cells that can differentiate and spatially organize to mimic the structure and function of an organ. danaher.commdpi.com These models are more complex than spheroids and can recapitulate the intricate cellular heterogeneity and microenvironment of tissues. nih.gov Tumor organoids, in particular, can be derived directly from patient tumors, preserving the original tumor's genetic and phenotypic characteristics. nih.gov

The use of organoids in preclinical research allows for the testing of compounds like this compound in a system that closely mirrors human physiology. danaher.com This is particularly advantageous for studying drug efficacy, toxicity, and pharmacokinetics. danaher.com High-throughput screening of small molecules using organoid models is becoming increasingly feasible, enabling the identification of potent therapeutic candidates. nih.gov

Microfluidic and Organ-on-a-Chip Platforms

Microfluidic and organ-on-a-chip platforms represent a significant advancement in in vitro modeling, allowing for the creation of dynamic microenvironments that can simulate the physiological conditions of human organs. mdpi.com These devices can integrate different types of organoids to model the interactions between various organs, providing a more holistic view of a drug's effects on the body. mdpi.com

For this compound, an organ-on-a-chip platform could be used to investigate its metabolism and potential effects on multiple organs simultaneously. For instance, a chip could contain liver organoids to study metabolic pathways and tumor organoids to assess anti-cancer activity, all within a single interconnected system. mdpi.com

Ex Vivo Tissue Assays and Functional Readouts

Ex vivo tissue assays provide a bridge between in vitro and in vivo studies by using freshly isolated tissues from an organism. These assays maintain the tissue architecture and cellular diversity, offering a highly relevant model for assessing the biological effects of a compound. mdpi.com

For a quinoline (B57606) derivative like this compound, ex vivo assays on isolated tissues could be used to evaluate its effects on smooth muscle contraction, as has been done for other isoquinoline (B145761) precursors. mdpi.com In such an experiment, tissue preparations would be mounted in a tissue bath, and the compound's effect on spontaneous contractile activity would be measured. mdpi.com

In Vivo Animal Models for Proof-of-Concept Research

Selection and Justification of Appropriate Animal Models

The choice of an animal model depends on the specific biological activity being investigated. For quinoline derivatives with potential anticancer properties, xenograft models in immunocompromised mice are commonly used. nih.gov In these models, human cancer cells are implanted into the mice, allowing for the evaluation of the compound's ability to inhibit tumor growth.

For other potential applications, such as anti-inflammatory or anti-diabetic effects, different models would be employed. For example, a streptozotocin (B1681764) (STZ)-induced diabetic rat model could be used to assess anti-hyperglycemic activity. nih.gov The selection of the model should be justified based on its ability to recapitulate the human disease state and its previous use in evaluating similar compounds. nih.gov

Table 2: Examples of In Vivo Animal Models for Quinoline Derivatives

| Therapeutic Area | Animal Model | Rationale |

| Cancer | Mouse Xenograft Model | To evaluate in vivo efficacy against human tumors. nih.gov |

| Neurodegeneration | Rat model with quinolinic acid-induced striatal lesions | To assess in vivo targeting and therapeutic effects in the brain. nih.gov |

| Psoriasis | Imiquimod-induced psoriasis-like inflammation in mice | To evaluate anti-inflammatory and immunomodulatory effects on skin. nih.gov |

| Diabetes | Streptozotocin (STZ)-induced diabetic Wistar rat | To assess in vivo anti-hyperglycemic activity. nih.gov |

Establishment of Study Endpoints and Biomarker Identification in Models

Clear and measurable endpoints are crucial for the success of in vivo studies. For anticancer studies in xenograft models, primary endpoints typically include tumor growth inhibition and prolongation of survival. nih.gov For other indications, endpoints would be specific to the disease being modeled, such as blood glucose levels in a diabetes model. nih.gov

Biomarkers are also essential for monitoring the therapeutic response and understanding the mechanism of action of the compound. In cancer models, this could involve measuring the expression of specific proteins involved in cell proliferation or apoptosis. nih.gov In neurodegeneration models, PET imaging with radiolabeled tracers can be used to monitor the expression of target receptors. nih.gov

Pharmacodynamic Biomarker Assessment in Animal Tissues

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its intended target and eliciting the desired biological response. In preclinical animal models, the assessment of these biomarkers in tissues provides a direct measure of the compound's activity at the site of action. For a quinoline derivative like this compound, which could be investigated for anticancer properties, PD biomarker assessment would likely focus on pathways associated with cell proliferation, apoptosis, and angiogenesis. nih.govnih.govnih.gov

The selection of appropriate animal models is a critical first step and would depend on the therapeutic indication. For instance, in oncology, xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used. nih.govmdpi.com Tissues from these models, including the tumor and major organs, would be collected at various time points following treatment to assess the modulation of key biomarkers.

Common techniques for measuring PD biomarkers in tissue samples include:

Immunohistochemistry (IHC): This technique uses antibodies to visualize the expression and localization of specific proteins within the tissue architecture. For an anticancer agent, IHC could be used to assess changes in the levels of proteins involved in cell cycle progression (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or signaling pathways targeted by the drug (e.g., phosphorylated forms of kinases). waxitinc.com

Western Blotting: This method allows for the quantification of specific proteins in tissue lysates. It can provide more quantitative data on the changes in protein expression levels compared to IHC.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive and quantitative method for measuring the concentration of specific proteins, such as cytokines or growth factors, in tissue homogenates.

Quantitative Polymerase Chain Reaction (qPCR): This technique measures the expression levels of specific genes (mRNA) in tissue samples. It is useful for determining if the compound alters the transcription of its target genes or downstream effectors. nih.gov

The data generated from these assessments would be crucial in establishing a dose-response relationship and understanding the mechanism of action of this compound in vivo.

Table 1: Representative Pharmacodynamic Biomarker Assessment in Tumor Tissue

| Biomarker | Assay Method | Purpose | Expected Outcome with Effective Compound |

| Ki-67 | IHC | To assess cell proliferation | Decrease in the percentage of Ki-67 positive cells |

| Cleaved Caspase-3 | IHC | To measure apoptosis | Increase in the number of apoptotic cells |

| p-ERK | Western Blot | To assess inhibition of the MAPK signaling pathway | Decrease in the level of phosphorylated ERK |

| VEGF | ELISA | To measure a key angiogenesis factor | Decrease in the concentration of VEGF in the tumor microenvironment |

| c-Met mRNA | qPCR | To assess target gene expression | Downregulation of c-Met transcription |

This table is for illustrative purposes and represents the type of data that would be generated in a preclinical study.

Histopathological and Molecular Analysis of Tissues and Organs from Models

Histopathological analysis involves the microscopic examination of tissues to identify any structural changes or abnormalities that may result from the administration of a test compound. waxitinc.com This is a critical component of preclinical safety and efficacy evaluation. Tissues from various organs (e.g., liver, kidney, heart, lungs, spleen) and the target tissue (e.g., tumor) would be collected from animal models treated with this compound and a control vehicle.

The standard procedure for histopathological examination includes:

Tissue Fixation: Tissues are preserved in a fixative, such as 10% neutral buffered formalin, to prevent autolysis and maintain cellular morphology. nih.govbslonline.org

Tissue Processing and Embedding: The fixed tissues are dehydrated and embedded in paraffin (B1166041) wax to create solid blocks. nih.gov

Sectioning and Staining: Thin sections are cut from the paraffin blocks and mounted on microscope slides. The most common staining method is Hematoxylin and Eosin (H&E), which allows for the visualization of cellular and tissue structures. waxitinc.combslonline.org

A board-certified veterinary pathologist would then examine the stained slides to identify any pathological findings, such as inflammation, necrosis, fibrosis, or changes in cellular morphology. In the context of an efficacy study, the tumor tissue would be examined for evidence of treatment effect, such as increased necrosis or decreased mitotic activity.

In addition to standard histopathology, molecular analysis of the collected tissues can provide deeper insights into the compound's effects. Techniques that may be employed include:

In Situ Hybridization (ISH): This technique allows for the localization of specific DNA or RNA sequences within a tissue section, providing spatial information on gene expression. waxitinc.com

Laser Capture Microdissection (LCM): LCM enables the isolation of specific cell populations from a heterogeneous tissue sample for subsequent molecular analysis, such as proteomics or genomics.

Next-Generation Sequencing (NGS): NGS can be used to perform comprehensive genomic and transcriptomic analyses of tissues to identify genetic alterations, changes in gene expression profiles, and potential biomarkers of response or resistance.

Table 2: Representative Histopathological Findings in a 28-Day Rodent Study

| Organ | Finding | Severity (0-5) | Incidence (Treated/Control) | Interpretation |

| Liver | Minimal centrilobular hypertrophy | 1 | 5/10 / 0/10 | Possible adaptive change related to metabolism |

| Kidney | No significant findings | 0 | 0/10 / 0/10 | No evidence of nephrotoxicity |

| Tumor | Increased necrosis | 3 | 8/10 / 1/10 | Evidence of antitumor efficacy |

| Spleen | Lymphoid depletion | 2 | 3/10 / 0/10 | Potential immunomodulatory effect |

This table is for illustrative purposes and represents the type of data that would be generated in a preclinical toxicology and efficacy study.

Through the combination of pharmacodynamic biomarker assessment, detailed histopathology, and molecular analysis, a comprehensive preclinical profile of this compound's biological effects can be established. This information is essential for making informed decisions about the potential of the compound to advance into clinical development.

Future Perspectives and Unexplored Research Avenues for 4 8 Ethylquinolin 4 Yl Oxy Aniline

Development of Novel Synthetic Methodologies for Sustainable Production

The future production of 4-((8-Ethylquinolin-4-yl)oxy)aniline and its analogs will necessitate a shift from classical synthetic routes to more sustainable and environmentally benign processes. Traditional methods for quinoline (B57606) synthesis, such as the Skraup or Friedländer reactions, often involve harsh conditions, hazardous reagents, and significant waste generation. Green chemistry principles offer a roadmap for developing cleaner, more efficient, and economically viable synthetic strategies.

Future research should focus on several key areas:

Catalyst Innovation: The exploration of reusable, eco-friendly catalysts, such as biocatalysts or nanocatalysts, could significantly improve the sustainability of the synthesis. For instance, enzyme-catalyzed reactions could offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproducts.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents is a critical step. Research into the solubility and reactivity of intermediates in these solvents will be essential.

Energy Efficiency: Microwave-assisted synthesis (MAS) and ultrasound-assisted methods can dramatically reduce reaction times and energy consumption compared to conventional heating.

One-Pot Reactions: Designing multi-component, one-pot reactions where reactants are converted into the final product in a single step minimizes waste, time, and resources.

| Parameter | Traditional Synthesis (e.g., Skraup) | Prospective Green Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Reusable nanocatalysts, biocatalysts, p-toluenesulfonic acid |

| Solvent | Nitrobenzene, hazardous organic solvents | Water, ethanol, ionic liquids, solvent-free conditions |

| Energy Source | High-temperature conventional heating | Microwave irradiation, ultrasound |

| Reaction Type | Stepwise synthesis | One-pot, multi-component reactions |

| Environmental Impact | High waste, use of toxic reagents | Reduced waste, high atom economy, use of non-toxic materials |

Advanced Approaches to Target Deconvolution for Unidentified Mechanisms

Should this compound exhibit interesting biological activity in phenotypic screens, identifying its molecular target(s) will be a critical step in understanding its mechanism of action. Target deconvolution is essential for optimizing lead compounds and predicting potential off-target effects. Modern chemical proteomics and genomics have provided powerful tools for this purpose.

Future research avenues for target identification include:

Affinity-Based Proteomics: This technique involves immobilizing a derivative of the compound onto a solid support to "fish" for its binding partners in cell lysates. The captured proteins are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families to identify targets in their native cellular environment.

Expression-Based Methods: Techniques like RNA sequencing (RNA-Seq) or proteomic profiling can identify changes in gene or protein expression in response to compound treatment, providing clues about the pathways being modulated.

Genetic Approaches: CRISPR/Cas9-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

| Methodology | Principle | Potential Application |

|---|---|---|

| Affinity Chromatography | Immobilized compound captures binding proteins from cell extracts. | Direct identification of primary binding targets. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes target proteins against thermal denaturation. | Confirms direct target engagement in intact cells and tissues. |

| RNAi/CRISPR Screening | Identifies genes whose loss or mutation affects cellular response to the compound. | Uncovers genetic dependencies and elucidates the mechanism of action. |

| In Silico Target Prediction | Computational algorithms predict potential targets based on compound structure. | Generates hypotheses for experimental validation. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. For a scaffold like this compound, these computational tools can be leveraged to predict bioactivity, optimize properties, and explore vast chemical spaces.

Future computational research should focus on:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel analogs based on their structural features. ML algorithms like random forests and support vector machines can build highly accurate predictive models from existing data.

Generative Models: Employing generative adversarial networks (GANs) or reinforcement learning to design novel quinoline derivatives with desired properties (e.g., high potency, low toxicity).

In Silico Screening: Using ML-enhanced docking and molecular dynamics simulations to virtually screen large libraries of compounds against identified targets, prioritizing candidates for synthesis and testing.

ADMET Prediction: Training ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, allowing for early-stage deselection of compounds with unfavorable profiles.

Exploration of Polypharmacology and Multi-Target Modulator Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The concept of polypharmacology—where a single drug interacts with multiple targets—is gaining traction as a promising therapeutic strategy. The quinoline scaffold is well-suited for the design of multi-target modulators.

Future investigations could explore:

Rational Design of Hybrids: Creating hybrid molecules that combine the this compound scaffold with other pharmacophores known to interact with different, disease-relevant targets. This involves linking two distinct active moieties to create a single molecule with a dual mode of action.

Systems Biology Analysis: Using computational and systems biology approaches to identify optimal target combinations for a given disease. This knowledge can then guide the design of multi-target ligands.